molecular formula C14H17NO5 B1452362 4-Cbz-2-carboxymethyl-morpholine CAS No. 702693-24-1

4-Cbz-2-carboxymethyl-morpholine

Cat. No. B1452362
M. Wt: 279.29 g/mol
InChI Key: UAIWDGIRSHDAGD-UHFFFAOYSA-N
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Description

4-Cbz-2-carboxymethyl-morpholine is a chemical compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 . It is a brown liquid .


Molecular Structure Analysis

The IUPAC name for 4-Cbz-2-carboxymethyl-morpholine is {4-[(benzyloxy)carbonyl]-2-morpholinyl}acetic acid . The InChI code for this compound is 1S/C14H17NO5/c16-13(17)8-12-9-15(6-7-19-12)14(18)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) .


Physical And Chemical Properties Analysis

4-Cbz-2-carboxymethyl-morpholine is a brown liquid . It has a molecular weight of 279.29 and a molecular formula of C14H17NO5 .

Scientific Research Applications

  • Field : Oceanology and Limnology

    • Application : Synthesis, characterization, and antioxidant activity of carboxymethyl chitosan derivatives .
    • Method : A new class of carboxymethyl chitosan derivatives possessing sulfonium salts was successfully designed and synthesized .
    • Results : The derivatives showed a strong scavenging ability against free radicals at 1.6 mg/mL, with scavenging rate of over 70% and some up to 100% .
  • Field : Electrochemistry

    • Application : Carboxymethyl cellulose-based materials as an alternative source for sustainable electrochemical devices .
    • Method : Carboxymethyl cellulose (CMC) is modified into conducting materials by blending it with other biopolymers, synthetic polymers, salts, acids and others .
    • Results : CMC based materials are cheap, environment friendly, hydrophilic, biodegradable, non-toxic and biocompatible which render it a desirable material in energy storage devices .
  • Field : Pharmaceutical Chemistry

    • Application : Asymmetric synthesis of 2- and 3-substituted chiral morpholines .
    • Method : The complex of (R,R,R)-SKP with [Rh(cod)2]SbF6, which has been successfully applied in the asymmetric hydrogenation of b-branched enol esters and g-branched enamides in previous studies, was chosen as the catalyst .
    • Results : The substrate bearing a N-Cbz group gave superior enantioselectivity compared to its analogue . The Cbz group of the hydrogenated products can be easily removed to obtain the free NH morpholines, which can be further applied to the synthesis of bioactive compounds .
  • Field : Material Science

    • Application : Reducing the volume of the immiscible phase formed on complexing with the polybromide (Brx−) .
    • Method : Methylmorpholin-1-ium and 1-(2-carboxymethyl)-1-methylpyrrolidin-1-ium were found to successfully reduce the volume of the immiscible phase formed on complexing with the polybromide .
    • Results : These compounds displayed similar enthalpy of vaporization values as .
  • Field : Pharmaceutical Chemistry

    • Application : Synthesis of 2-substituted chiral morpholines .
    • Method : The complex of (R,R,R)-SKP with [Rh(cod)2]SbF6, which has been successfully applied in the asymmetric hydrogenation of b-branched enol esters and g-branched enamides in previous studies, was chosen as the catalyst .
    • Results : The substrate bearing a N-Cbz group gave superior enantioselectivity compared to its analogue . The Cbz group of the hydrogenated products can be easily removed to obtain the free NH morpholines, which can be further applied to the synthesis of bioactive compounds .
  • Field : Material Science

    • Application : Reducing the volume of the immiscible phase formed on complexing with the polybromide (Brx−) .
    • Method : Methylmorpholin-1-ium and 1-(2-carboxymethyl)-1-methylpyrrolidin-1-ium were found to successfully reduce the volume of the immiscible phase formed on complexing with the polybromide .
    • Results : These compounds displayed similar enthalpy of vaporization values as .

properties

IUPAC Name

2-(4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-13(17)8-12-9-15(6-7-19-12)14(18)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIWDGIRSHDAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695711
Record name {4-[(Benzyloxy)carbonyl]morpholin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cbz-2-carboxymethyl-morpholine

CAS RN

702693-24-1
Record name {4-[(Benzyloxy)carbonyl]morpholin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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